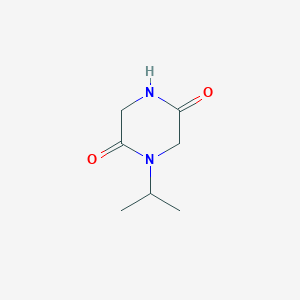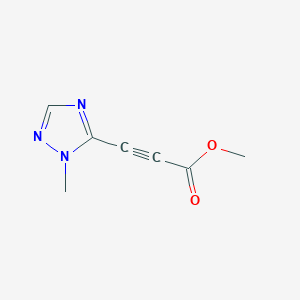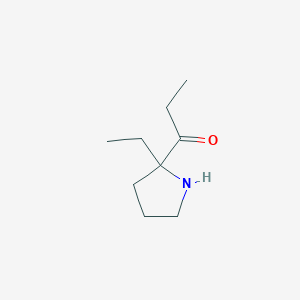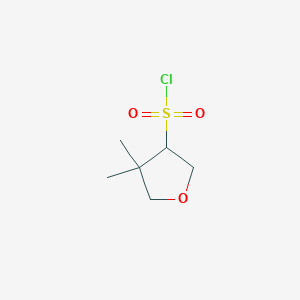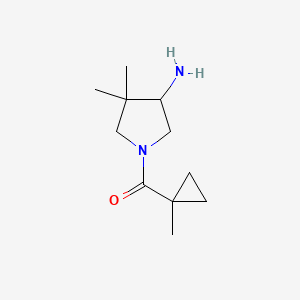
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine is a synthetic organic compound with the molecular formula C₁₁H₂₀N₂O It is characterized by a pyrrolidine ring substituted with a dimethyl group and a methylcyclopropanecarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Methylcyclopropanecarbonyl Group: This step involves the acylation of the pyrrolidine ring with a methylcyclopropanecarbonyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolizine: A bicyclic compound with potential biological activity.
Uniqueness
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and methylcyclopropanecarbonyl groups enhances its stability and reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(4-amino-3,3-dimethylpyrrolidin-1-yl)-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H20N2O/c1-10(2)7-13(6-8(10)12)9(14)11(3)4-5-11/h8H,4-7,12H2,1-3H3 |
Clave InChI |
MGXPZJQBJFFFDV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1N)C(=O)C2(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13176654.png)
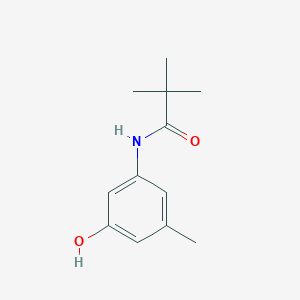
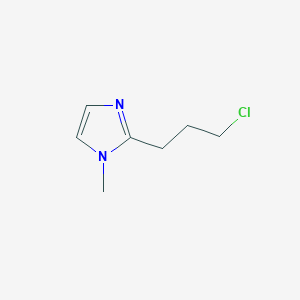



![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
![1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13176690.png)
